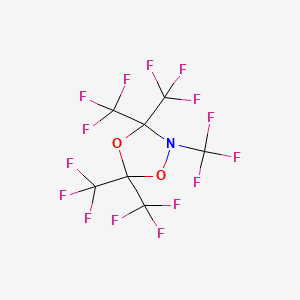
1-Bromohepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromohepta-2,5-diene is an organic compound characterized by the presence of a bromine atom attached to a heptadiene structure. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties due to the presence of alternating double bonds. The molecular formula of this compound is C7H11Br, and it has a molecular weight of 175.066 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromohepta-2,5-diene can be synthesized through various methods, including elimination reactions of unsaturated alcohols and alkyl halides. One common method involves the reaction of heptadiene with N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically proceeds under mild conditions, resulting in the formation of the desired bromo compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination of heptadiene using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromohepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bonds in the compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkane products.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes or alkenes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dibromo or bromoalkane products.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-Bromohepta-2,5-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromohepta-2,5-diene involves its interaction with various molecular targets and pathways. In electrophilic addition reactions, the compound undergoes protonation at one of the double bonds, leading to the formation of a resonance-stabilized carbocation intermediate. This intermediate can then react with nucleophiles or electrophiles to form the final product . The stability of the carbocation intermediate and the regioselectivity of the reaction are influenced by the conjugation of the double bonds and the presence of the bromine atom .
Comparison with Similar Compounds
1-Bromohepta-2,5-diene can be compared with other similar compounds, such as:
2,5-Heptadiene: Lacks the bromine atom, resulting in different reactivity and chemical properties.
1-Bromo-2-butene: A smaller molecule with only one double bond, leading to different reaction pathways and products.
1,3-Butadiene: A simpler conjugated diene with different applications and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of a conjugated diene structure with a bromine substituent, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
62938-18-5 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-bromohepta-2,5-diene |
InChI |
InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-3,5-6H,4,7H2,1H3 |
InChI Key |
GYXZRRGQQKBMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)
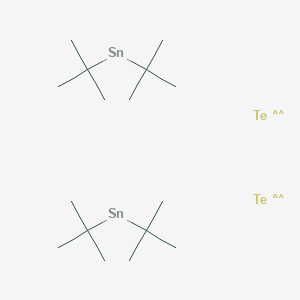
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
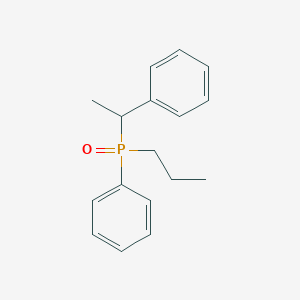
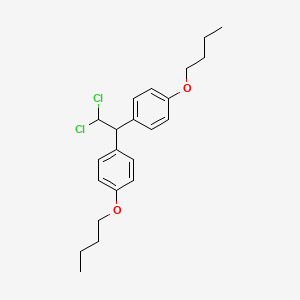
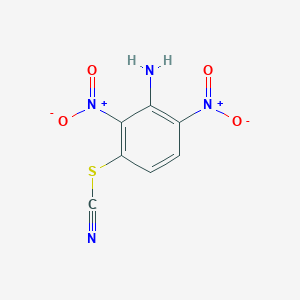
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)
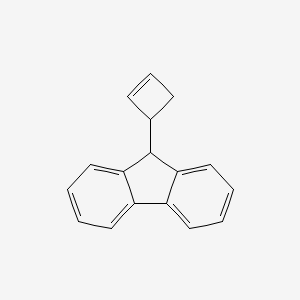
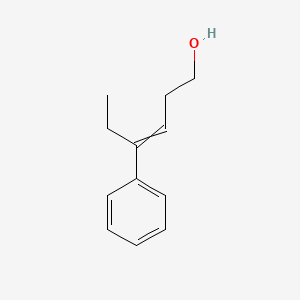
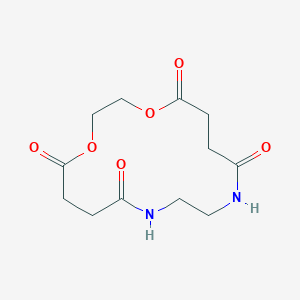
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)
